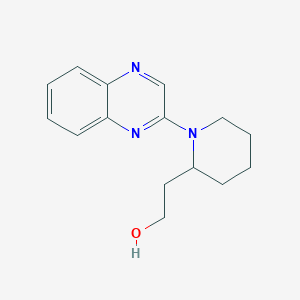

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol” is a compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . The compound has a molecular formula of C15H19N3O and a molecular weight of 257.337.

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The specific synthesis process for “this compound” is not mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoxaline ring attached to a piperidine ring through an ethan-1-ol linker. More detailed structural analysis is not available in the current resources.Applications De Recherche Scientifique

Catalysis and Synthesis

The synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives through a one-pot three-component reaction using piperidine–iodine as a dual system catalyst highlights a significant application in organic synthesis. This method offers good yields, mild reaction conditions, and ease of handling, supported by structural assignments through NMR and X-ray crystallography (Alizadeh, Ghanbaripour, & Zhu, 2014).

Material Science

The study on iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines and their catalytic behavior toward ethylene reactivity introduces novel ligands for metal complexes. These complexes exhibit catalytic activities for ethylene oligomerization and polymerization, showing the potential for applications in material science and industrial processes (Sun et al., 2007).

Pharmaceutical Research

The exploration of quinoxaline derivatives as hypoxic-cytotoxic agents demonstrates the potential pharmaceutical applications of these compounds. The study identifies new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives with potent in vitro activities, offering a foundation for developing novel anticancer agents (Ortega et al., 2000).

Anti-inflammatory Properties

Fragment-based design led to the identification of new histamine H4 receptor ligands with significant anti-inflammatory properties in vivo, showcasing the therapeutic potential of quinoxaline derivatives in treating inflammation-related disorders (Smits et al., 2008).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones highlight the role of quinoxaline derivatives in developing new antimicrobial agents. This research found good antimicrobial activity against various bacterial and fungal strains, indicating its potential in addressing antimicrobial resistance (Ashok et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

2-(1-quinoxalin-2-ylpiperidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-10-8-12-5-3-4-9-18(12)15-11-16-13-6-1-2-7-14(13)17-15/h1-2,6-7,11-12,19H,3-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTAWXQKALDNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2766558.png)

![2-{1-[(3,4-dimethoxyphenethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2766560.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2766564.png)

![2-(4-Bromophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2766570.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766577.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)